N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound is classified under the category of benzamides, which are derivatives of benzoic acid where an amide group replaces the hydroxyl group. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 432.47 g/mol .
The synthesis of N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide can be achieved through several methods, typically involving multi-step organic reactions. The general approach includes:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide features several key functional groups:
The InChIKey for this compound is provided as a unique identifier for its chemical structure: GGNMTJKRHHLJHH-UHFFFAOYSA-N .
N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide may participate in various chemical reactions typical for amides and carbamimidoyls:
These reactions are crucial for understanding the reactivity profile of this compound in synthetic organic chemistry.
The physical and chemical properties of N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide include:
Relevant data from databases like PubChem indicate that it exhibits moderate lipophilicity due to the methoxy groups .
N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide has potential applications in scientific research:
N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide represents a sophisticated bis-benzamide hybrid scaffold characterized by two distinct benzamide domains interconnected through a carbamimidoyl linker. Its molecular architecture (C₂₄H₂₄N₄O₅; MW 448.5 g/mol) features:
This structural triad aligns with bioactive bis-benzamide design principles observed in compounds like N,N’-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide), where extended aromatic systems separated by linkers demonstrate enhanced biological interactions. Synthesis typically involves multi-step reactions: initial carbamimidoyl group formation via amine-carbonyl condensation, followed by coupling with 3,4,5-trimethoxybenzoyl chloride derivatives under controlled conditions. Purification via recrystallization or chromatography yields the target compound in high purity [4] [7]. The bis-benzamide core exhibits significant planar rigidity due to resonance within benzamide groups, while the carbamimidoyl linker introduces rotational freedom, enabling adaptive binding to biological targets.
The 3,4,5-trimethoxybenzamide unit is a privileged structure in medicinal chemistry, contributing to enhanced target affinity and pharmacokinetic properties. Key pharmacological attributes include:
Table 1: Inhibitory Activity of Trimethoxy-Containing Compounds Against Cholinesterases
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Structural Features |
|---|---|---|---|
| Standard (Donepezil) | 243.76 ± 5.70 | 276.60 ± 6.50 | Piperidine-based |
| Compound 5 (Benzimidazole derivative) | 168.60 ± 7.70 | 179.30 ± 6.70 | 3,4-diCl phenyl substituent |
| Trimethoxybenzamide analogues* | 123.9–342.6 | 131.3–375.8 | 3,4,5-Trimethoxy domain |
*Data representative range from benzimidazole-Schiff base hybrids [2]
Structure-activity relationship (SAR) studies confirm that ortho-methoxy positioning significantly enhances cholinesterase inhibition. Molecular docking analyses reveal that the 3,4,5-trimethoxybenzamide moiety engages catalytic anionic sites (CAS) of AChE through hydrogen bonding with Glu199 and π-cation interactions with Trp84, explaining its superior activity compared to unsubstituted benzamides [2] [4].
The carbamimidoyl linker (-N-C(=N)-N-) in this compound exemplifies strategic bioisosteric design with significant implications for bioactivity:
Table 2: Comparative Analysis of Linker Architectures in Bioactive Molecules
| Linker Type | Bond Angles | Hydrogen-Bonding Capacity | Bioisosteric Equivalents |
|---|---|---|---|
| Carbamimidoyl | 120° (sp² N) | 2 H-donors, 1 H-acceptor | Amidinyl, guanidinyl |
| Standard Amide | 120° (sp² C) | 1 H-donor, 1 H-acceptor | Ester, sulfonamide |
| Ethylene | 109.5° (sp³ C) | None | Methylene oxide, thioether |
Computational studies indicate the carbamimidoyl linker’s protonation state modulates target engagement. At physiological pH, partial protonation enhances electrostatic complementarity with negatively charged enzyme subsites, a property leveraged in kinase inhibitors and antimicrobial agents [3]. This compound’s linker specifically enables dual-domain presentation: the 3-benzamidophenyl anchors to protein hydrophobic pockets while the trimethoxybenzamide engages polar residues, creating high-affinity bivalent binding – a design principle validated in bis-benzamide DNA-binding agents and enzyme inhibitors [4] [7]. The carbamimidoyl group thus represents a versatile molecular tool for optimizing ligand-target interaction landscapes in drug design.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5